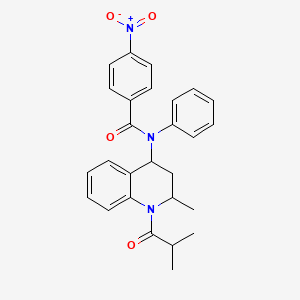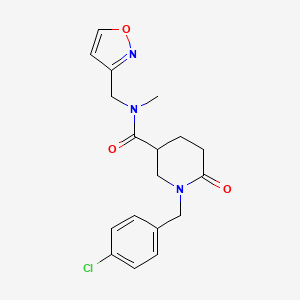
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as BMB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMB has been studied for its ability to modulate various biological processes, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to modulate various biological processes. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor (PPAR), which is involved in regulating lipid metabolism.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is a well-studied compound with a known synthesis method, making it easy to obtain and work with. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one limitation of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of research is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide in cancer treatment. Another area of research is its potential as a treatment for chronic pain and inflammation. Studies are needed to determine the efficacy of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide in animal models of chronic pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, starting with the reaction between 4-bromo-3-methylbenzoic acid and thionyl chloride to obtain 4-bromo-3-methylbenzoyl chloride. This is then reacted with N-(4-morpholinylmethyl)aniline to obtain the final product, N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide. The synthesis method for N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been studied extensively for its potential therapeutic applications. One area of research is its use as an anti-cancer agent. Studies have shown that N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-14-12-17(6-7-18(14)20)21-19(23)16-4-2-15(3-5-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLGZYPCNYGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)
![N-(1-isopropyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5150832.png)
![4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5150838.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5150844.png)
![4,4'-[(3-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5150852.png)
![4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5150857.png)
![1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5150859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide](/img/structure/B5150865.png)

![4-bromo-N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5150880.png)

![2-(3-fluorophenyl)-N-[3-(3-pyridinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5150898.png)

![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B5150909.png)